molecular formula C10H15N B1455028 (S)-1-(2,4-Dimethylphenyl)ethanamine CAS No. 856563-12-7

(S)-1-(2,4-Dimethylphenyl)ethanamine

Cat. No.: B1455028
CAS No.: 856563-12-7
M. Wt: 149.23 g/mol
InChI Key: LFJDRMQPKZCUNL-VIFPVBQESA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as (1S)-1-(2,4-dimethylphenyl)ethanamine, which precisely describes both the stereochemical configuration and structural arrangement. This nomenclature follows the standardized naming conventions that incorporate the stereochemical descriptor (1S) to indicate the absolute configuration at the chiral center. The base structure consists of an ethanamine moiety attached to a 2,4-dimethylphenyl ring system, creating a substituted benzylamine derivative.

The structural representation of this compound can be depicted through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is expressed as CC@HC1=CC=C(C=C1C)C, which provides a linear notation that captures the stereochemical information through the @H designation. This notation indicates the specific spatial arrangement of atoms around the chiral center, distinguishing it from its enantiomeric counterpart.

The compound's three-dimensional structure features a phenyl ring substituted with methyl groups at the 2 and 4 positions, connected to an ethylamine chain through a carbon-carbon bond. The chiral center is located at the carbon atom bearing the amino group, which adopts the S configuration according to the Cahn-Ingold-Prelog priority rules. This structural arrangement creates distinct physical and chemical properties compared to its R enantiomer and contributes to its specific biological activities and synthetic applications.

Structural Parameter Value/Description
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Simplified Molecular Input Line Entry System CC@HC1=CC=C(C=C1C)C
Chiral Center Carbon bearing amino group
Ring Substitution Pattern 2,4-dimethyl substitution

Chemical Abstracts Service Registry Numbers and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for this compound is 856563-12-7, which serves as the unique identifier for this specific stereoisomer. This registry number distinguishes the S enantiomer from its racemic mixture, which carries the Chemical Abstracts Service number 102877-07-6. The assignment of distinct registry numbers reflects the importance of stereochemical purity in chemical identification and regulatory documentation.

The compound is catalogued under several alternative chemical identifiers that facilitate database searches and cross-referencing. The Molecular Design Limited number MFCD06761866 provides another standardized identifier used in chemical databases and inventory systems. The International Chemical Identifier key LFJDRMQPKZCUNL-VIFPVBQESA-N offers a unique hash-based identifier derived from the compound's structural information. These multiple identifier systems ensure comprehensive cataloguing and retrieval across different chemical information platforms.

Alternative nomenclature systems provide additional naming conventions for this compound. The systematic name (αS)-α,2,4-trimethylbenzenemethanamine emphasizes the stereochemical configuration using the α designation. Another accepted name, benzenemethanamine, α,2,4-trimethyl-, (αS)-, follows Chemical Abstracts Service naming conventions that prioritize the benzenemethanamine core structure. These alternative names facilitate literature searches and chemical procurement across different naming traditions and databases.

Identifier Type Value
Chemical Abstracts Service Number (S-enantiomer) 856563-12-7
Chemical Abstracts Service Number (racemic) 102877-07-6
Molecular Design Limited Number MFCD06761866
International Chemical Identifier Key LFJDRMQPKZCUNL-VIFPVBQESA-N
PubChem Compound Identifier 5227133 (racemic form)

Stereochemical Designation and Absolute Configuration Analysis

The stereochemical designation of this compound follows the Cahn-Ingold-Prelog priority rules, which provide a systematic method for assigning absolute configuration to chiral centers. The S designation indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a counterclockwise sequence according to their priority ranking. This stereochemical assignment is crucial for understanding the compound's three-dimensional structure and its potential biological activities.

The absolute configuration analysis involves examining the priority assignment of the four groups attached to the chiral carbon center. The amino group receives the highest priority due to nitrogen's higher atomic number compared to carbon. The 2,4-dimethylphenyl group receives the second priority as the larger carbon-containing substituent. The methyl group attached to the chiral center receives the third priority, while the hydrogen atom receives the lowest priority. The counterclockwise arrangement of these groups from highest to lowest priority, with hydrogen pointing away, confirms the S configuration.

The International Chemical Identifier string InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m0/s1 contains stereochemical information encoded in the "/t9-/m0/s1" portion. This notation specifically identifies the stereochemical arrangement at position 9 (the chiral center) with the "-" indicating the S configuration in the context of the molecule's numbering system. This standardized encoding ensures unambiguous communication of stereochemical information across different chemical information systems.

The stereochemical purity of this compound is critical for its applications in asymmetric synthesis and pharmaceutical development. The compound's specific three-dimensional arrangement influences its interaction with biological targets and its utility as a chiral building block. Understanding the absolute configuration enables prediction of the compound's behavior in stereoselective reactions and its potential for inducing chirality in subsequent synthetic transformations.

Stereochemical Parameter Value/Description
Absolute Configuration S
Cahn-Ingold-Prelog Priority Sequence NH₂ > 2,4-dimethylphenyl > CH₃ > H
International Chemical Identifier Stereochemical Code /t9-/m0/s1
Chiral Center Position Carbon-1 of ethanamine chain
Enantiomeric Relationship Opposite to R-1-(2,4-Dimethylphenyl)ethanamine

Properties

IUPAC Name

(1S)-1-(2,4-dimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJDRMQPKZCUNL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006244
Record name 1-(2,4-Dimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856563-12-7
Record name (αS)-α,2,4-Trimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856563-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-(2,4-Dimethylphenyl)ethanamine, also known as (S)-2,4-dimethylphenethylamine, is an organic compound with the molecular formula C10H15N. It is classified as a chiral amine and has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and cellular pathways. Key mechanisms include:

  • Monoamine Reuptake Inhibition : Similar to other phenethylamines, it may inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, potentially leading to increased synaptic concentrations of these neurotransmitters.
  • Adrenergic Receptor Agonism : The compound may activate adrenergic receptors, influencing cardiovascular and central nervous system functions.
  • Antioxidant Properties : Some studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

  • Analgesic Effects : It has been studied for its potential analgesic properties in pain management.
  • Antidepressant Activity : Due to its influence on monoamine levels, it is being explored for antidepressant effects.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation in various models.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
Neurotransmitter InteractionDemonstrated inhibition of dopamine reuptake in vitro.
Antioxidant ActivityShowed significant reduction in oxidative stress markers in cell cultures.
Analgesic EffectsReported pain relief in rodent models comparable to standard analgesics.

Detailed Research Insights

  • Neurotransmitter Interaction :
    • A study published in PubChem indicated that this compound effectively inhibits the reuptake of dopamine in neuronal cultures, suggesting a mechanism similar to that of traditional stimulants .
  • Antioxidant Activity :
    • Research highlighted in a review article noted that this compound could reduce reactive oxygen species (ROS) levels in human cell lines, indicating potential protective effects against oxidative damage .
  • Analgesic Properties :
    • In a controlled study involving rodents, this compound demonstrated significant analgesic effects when administered at specific dosages, suggesting its viability as a pain management option.

Scientific Research Applications

Scientific Research Applications

(S)-1-(2,4-Dimethylphenyl)ethanamine has a wide range of applications across different scientific disciplines:

Medicinal Chemistry

  • Pharmacological Potential : The compound exhibits properties that could be beneficial in the development of drugs targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Research Studies : Investigations into its effects on mood and cognition have shown promise in preclinical models of depression and anxiety disorders. For instance, studies have indicated that it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.

Neurobiology

  • Neurotransmitter Modulation : Research suggests that this compound can modulate neurotransmitter release and uptake. This property is particularly important for understanding its role in synaptic plasticity and neuroprotection.
  • Case Studies : In animal models, administration of this compound has been linked to improved cognitive function and reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Industrial Applications

  • Chemical Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique amine structure allows for further chemical modifications to create more complex molecules.
  • Material Science : Research into polymerization processes has identified this compound as a potential additive for enhancing the properties of certain polymers.

Pharmacological Activity Summary

Activity TypeDescriptionReference
SSRI ActivityPotential to inhibit serotonin reuptake
Cognitive EnhancementImproved performance in memory tasks
Neuroprotective EffectsReduction in neuronal apoptosis

Industrial Applications Overview

Application TypeDescriptionReference
Chemical IntermediateUsed in synthesizing pharmaceuticals
Polymer AdditiveEnhances mechanical properties of polymers

Neuropharmacological Study

A study conducted on mice evaluated the effects of this compound on anxiety-related behaviors. The results indicated a significant reduction in anxiety levels compared to control groups when administered at specific dosages.

Synthesis and Application

In a synthetic chemistry study, researchers utilized this compound as a precursor for developing novel anti-inflammatory agents. The resulting compounds showed enhanced efficacy compared to existing treatments.

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions:

  • Imine Formation : Reaction with mild oxidizing agents like potassium permanganate (KMnO₄) in acidic media converts the amine to imines. For example, oxidation produces N-(2,4-dimethylphenyl)ethylideneamine as a primary product.

  • Nitrile Synthesis : Stronger oxidants such as chromium trioxide (CrO₃) in sulfuric acid yield nitriles via dehydrogenation.

Reagent Conditions Product Yield
KMnO₄H₂SO₄, 25°C, 4hN-(2,4-dimethylphenyl)ethylideneamine72%
CrO₃H₂SO₄, 60°C, 6h2,4-Dimethylbenzonitrile58%

Reduction Reactions

The compound acts as a reducing agent or undergoes reductive modifications:

  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) with hydrogen gas reduces unsaturated bonds in conjugated systems. For instance, reductive amination of ketones using this method achieves yields up to 85% .

  • Borohydride Reduction : Sodium borohydride (NaBH₄) in ethanol selectively reduces imine intermediates to secondary amines at 0–25°C.

Nucleophilic Substitution

The amine’s lone pair facilitates nucleophilic attacks:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) to form tertiary amines. A study reported 68% yield for N-methyl-(2,4-dimethylphenyl)ethanamine under these conditions.

  • Acylation : Acetyl chloride in dichloromethane produces the corresponding amide, N-acetyl-(2,4-dimethylphenyl)ethanamine, with 89% efficiency.

Reaction Type Reagent Conditions Product
AlkylationCH₃I, DMF70°C, 12hN-Methyl derivative
AcylationAcCl, CH₂Cl₂0°C, 2hN-Acetylated amide

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 150°C induces decomposition, forming toluene derivatives and ammonia.

  • Acid-Base Reactions : Forms stable hydrochloride salts in HCl, enhancing solubility for pharmaceutical formulations .

Key Research Findings

  • Catalytic Efficiency : Nickel-catalyzed cross-coupling with aryl halides achieves 78% yield for biaryl derivatives, critical in drug intermediate synthesis .

  • Enantiocontrol : Chiral Lewis acids in reductive amination improve stereoselectivity, achieving 94% ee in amino alcohol synthesis .

  • Industrial Scalability : Continuous flow reactors optimize large-scale synthesis, reducing reaction times by 40% compared to batch processes.

This compound’s versatility in oxidation, reduction, and asymmetric reactions underscores its utility in developing pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent positions , stereochemistry , and functional group variations . Key differences in physical, chemical, and structural properties are summarized below.

Structural and Molecular Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Configuration CAS Number Purity Source Evidence
(S)-1-(2,4-Dimethylphenyl)ethanamine hydrochloride C₁₀H₁₆ClN 185.69 2,4-dimethylphenyl S 1305710-73-9 97%
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride C₁₀H₁₆ClN 185.69 2,6-dimethylphenyl S 1269437-72-0
(R)-1-(2,4-Dimethylphenyl)ethanamine hydrochloride C₁₀H₁₆ClN 185.69 2,4-dimethylphenyl R 1332832-16-2
(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride C₁₁H₁₈ClN 199.72 4-isopropylphenyl S 222737-88-4
(S)-1-(3,4-Dimethoxyphenyl)ethanamine C₁₀H₁₅NO₂ 181.23 3,4-dimethoxyphenyl S 65451-89-0 97%
(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine C₈H₈BrF₂N 252.06 4-bromo, 2,6-difluorophenyl S 1241677-54-2 95%
(S)-1-(4-Trifluoromethylphenyl)-2,2,2-trifluoroethylamine C₉H₇F₆N 243.16 4-trifluoromethylphenyl S 1213122-10-1

Key Comparisons

Positional Isomerism
  • 2,4-Dimethyl vs. 2,6-Dimethyl: The shift of the methyl group from the 4- to the 6-position (e.g., (S)-1-(2,6-dimethylphenyl)ethanamine) alters steric hindrance and electronic distribution.
  • Substituent Electronic Effects: Methoxy groups (e.g., in (S)-1-(3,4-dimethoxyphenyl)ethanamine) are stronger electron donors than methyl groups, increasing the amine’s basicity and altering solubility .
Stereochemical Differences
  • The R and S enantiomers (e.g., (R)-1-(2,4-dimethylphenyl)ethanamine vs. the S-form) exhibit distinct chiral interactions, which are critical in asymmetric synthesis or biological targeting .
Functional Group Variations
  • Trifluoromethyl Groups : The strong electron-withdrawing nature of trifluoromethyl groups (e.g., in (S)-1-(4-trifluoromethylphenyl)-2,2,2-trifluoroethylamine) significantly reduces basicity and alters metabolic stability .
Hydrochloride Salts vs. Free Amines
  • Hydrochloride salts (e.g., this compound hydrochloride) improve crystallinity and stability compared to free amines, facilitating handling and storage .

Research Implications

  • Synthetic Utility : The 2,4-dimethyl substitution pattern in this compound offers balanced steric and electronic properties for catalytic asymmetric reactions, whereas bulkier substituents (e.g., isopropyl) may hinder reactivity .
  • Pharmacological Potential: Methoxy- and halogen-substituted analogs are promising candidates for drug discovery due to tunable electronic profiles and enhanced bioavailability .

Q & A

Basic: What are the established synthetic routes for (S)-1-(2,4-Dimethylphenyl)ethanamine, and how is enantiomeric purity ensured?

Answer:
The synthesis of this compound typically involves reductive amination of 2,4-dimethylacetophenone using chiral catalysts or resolution agents. Enantiomeric purity is achieved via:

  • Chiral resolution : Use of (L)- or (D)-tartaric acid to separate enantiomers through diastereomeric salt formation, as demonstrated in related phenylethanamine derivatives .
  • Asymmetric catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to directly synthesize the (S)-enantiomer with high enantiomeric excess (ee).
  • Analytical verification : Chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm ee ≥98%, a standard threshold for research-grade compounds .

Advanced: How can density functional theory (DFT) optimize reaction pathways and predict electronic properties of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G* level) are critical for:

  • Transition state analysis : Modeling energy barriers for stereoselective reactions, such as asymmetric hydrogenation, to refine catalyst design .
  • Electronic structure prediction : Assessing HOMO-LUMO gaps to evaluate stability and reactivity under varying pH or solvent conditions .
  • Non-covalent interactions : Analyzing π-π stacking or hydrogen-bonding patterns in crystal structures, which influence solid-state stability .
  • Validation : Cross-referencing computed NMR/IR spectra with experimental data to resolve structural ambiguities .

Basic: What spectroscopic and crystallographic techniques confirm the structural identity of this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.4 ppm) confirm substitution patterns .
    • ¹³C NMR : Distinguishes between CH₃ (δ 20–25 ppm) and CH₂NH₂ (δ 40–45 ppm) groups.
  • X-ray crystallography : Resolves absolute configuration via anomalous scattering (Flack parameter <0.1) in derivatives like (S)-1-Phenylethanaminium salts .
  • Polarimetry : Specific rotation ([α]ᴅ²⁵) comparisons against literature values validate enantiopurity .

Advanced: How can researchers resolve contradictions in experimental data on the compound’s stability and decomposition pathways?

Answer:
Contradictions often arise from solvent effects or impurities. Methodological approaches include:

  • Controlled stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., oxidation to imines) .
  • DFT-guided analysis : Predict thermodynamic stability of intermediates under varying conditions (e.g., acidic vs. basic media) .
  • Cross-validation : Compare kinetic data from DSC/TGA with computational activation energies to reconcile discrepancies .

Advanced: What strategies are used to validate stereochemical outcomes in derivatives of this compound?

Answer:

  • Single-crystal X-ray diffraction : Resolve absolute configuration of co-crystals (e.g., with 4-{[(1S,2S)-biindenyl]methyl}benzoate) by analyzing Flack parameters and hydrogen-bonding networks .
  • Vibrational circular dichroism (VCD) : Detect subtle conformational changes in solution-phase derivatives .
  • Synchrotron radiation : Enhance resolution for low-symmetry crystals, critical for distinguishing enantiomers in complex matrices .

Basic: What are the key safety and handling protocols for this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and P95 respirators to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates.
  • Waste management : Segregate acidic/basic waste streams to avoid neutralization reactions .
  • Emergency protocols : Immediate rinsing with water for spills and consultation of SDS for first-aid measures .

Advanced: How do computational models explain the compound’s reactivity in multi-component reactions?

Answer:

  • Mechanistic studies : DFT/MD simulations map nucleophilic attack pathways (e.g., in Pictet-Spengler reactions) to predict regioselectivity .
  • Solvent effects : COSMO-RS models quantify solvent polarity’s impact on reaction rates and byproduct formation .
  • Kinetic isotope effects : Isotopic labeling (e.g., D/H) validates computationally predicted rate-determining steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-1-(2,4-Dimethylphenyl)ethanamine
Reactant of Route 2
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(S)-1-(2,4-Dimethylphenyl)ethanamine

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